molecular formula C12H10ClN B142482 4-(Chloromethyl)-2-phenylpyridine CAS No. 147937-35-7

4-(Chloromethyl)-2-phenylpyridine

Cat. No. B142482
M. Wt: 203.67 g/mol
InChI Key: MCHCNCPHRVLQOU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenylpyridine is a compound that is structurally related to bipyridine derivatives, which are known for their ability to form complexes with various metals and have interesting electronic and structural properties. Although the specific compound is not directly studied in the provided papers, related compounds such as 4,4'-dimethyl-2,2'-bipyridyl and its complexes , as well as halomethyl-2,2'-bipyridines , have been synthesized and characterized, indicating a potential for similar behavior in 4-(Chloromethyl)-2-phenylpyridine.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloromethylated precursors with other chemical entities. For instance, 4,4'-Bis(chloromethyl)-2,2'-bipyridine is synthesized from 4,4'-dimethyl-2,2'-bipyridine, which can undergo further reactions to form various derivatives . Similarly, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas are synthesized using 4-chloromethylbenzoyl isothiocyanate . These methods suggest that 4-(Chloromethyl)-2-phenylpyridine could be synthesized through chloromethylation of a 2-phenylpyridine precursor.

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is characterized by the presence of nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions. The crystal and molecular structures of these compounds are often determined using X-ray diffraction, and their packing in the solid state can be influenced by weak interactions such as CH--O and CH--N contacts . The structure of 4-(Chloromethyl)-2-phenylpyridine would likely exhibit similar characteristics, with the potential for non-covalent interactions influencing its crystal packing.

Chemical Reactions Analysis

Bipyridine derivatives can participate in a variety of chemical reactions, including complexation with metals and other organic transformations. The presence of a chloromethyl group in compounds like 4-(Chloromethyl)-2-phenylpyridine suggests reactivity towards nucleophilic substitution reactions, which could be utilized in further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives can be studied using techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry . These compounds often exhibit interesting vibrational properties and can undergo phase transitions . The electronic properties, including HOMO-LUMO energies and molecular electrostatic potentials, are important for understanding the reactivity and stability of these molecules . The physical and chemical properties of 4-(Chloromethyl)-2-phenylpyridine would likely be similar, with the potential for interesting electronic and vibrational characteristics.

Scientific Research Applications

Synthesis and Structure

4-(Chloromethyl)-2-phenylpyridine has been utilized in the synthesis of various compounds. For example, it has played a role in the synthesis and structural analysis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes have been characterized for their photophysical properties and redox behavior, contributing to the understanding of metal-ligand interactions and electronic properties in such complexes (Neve et al., 1999).

Chemical Reactions and Electrophilic Displacements

In another study, 4-(Chloromethyl)-2-phenylpyridine was involved in nucleophilic substitution reactions to immobilize 4,4'-bipyridinium on grafted glassy carbon electrodes. This study demonstrated the utility of 4-(Chloromethyl)-2-phenylpyridine in complex chemical reactions and its role in modifying electrode surfaces for potential applications in electrochemistry (Holm et al., 2005).

Photophysical Effects in Metal-Organic Complexes

4-(Chloromethyl)-2-phenylpyridine is also relevant in the study of photophysical effects in metal-organic complexes. Research has focused on understanding how this compound, when involved in ortho-metalated complexes of iridium(III) and rhodium(III), affects the photophysical properties of these complexes. This has implications for the development of materials with specific optical and electronic properties (Sprouse et al., 1984).

Safety And Hazards

Chloromethyl compounds can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety precautions.

Future Directions

Research into chloromethyl compounds is ongoing, with potential applications in areas such as organic synthesis and medicinal chemistry . Future research directions could include the development of new synthetic methods and the exploration of novel applications .

properties

IUPAC Name

4-(chloromethyl)-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHCNCPHRVLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583119
Record name 4-(Chloromethyl)-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-phenylpyridine

CAS RN

147937-35-7
Record name 4-(Chloromethyl)-2-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147937-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Filosa, A Peduto, P De Caprariis, C Saturnino… - European journal of …, 2007 - Elsevier
A series of novel N 3/8 -disubstituted-3,8-diazabicyclo[3.2.1]octanes in order to improve the in vitro activity of the prototype 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)…
Number of citations: 42 www.sciencedirect.com

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